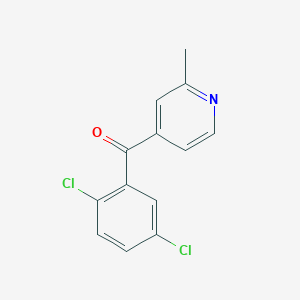

4-(2,5-Dichlorobenzoyl)-2-methylpyridine

Descripción general

Descripción

“4-(2,5-Dichlorobenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a dichlorobenzoyl group, which is a benzene ring with two chlorine atoms and a carbonyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a dichlorobenzoyl chloride with an arylamine compound in a suitable solvent . The specific synthesis process for “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would likely depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would likely be determined by techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would be determined by its specific chemical structure. Similar compounds often have properties such as a specific melting point, boiling point, and density .Aplicaciones Científicas De Investigación

-

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field : Chemical Crystallography .

- Application Summary : Dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

- Results : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

-

Friedel-Crafts Acylation of Benzene Derivatives

- Scientific Field : Advanced Chemistry Research .

- Application Summary : This review covers the Friedel-Craft’s acylation of benzene derivatives using various catalysts .

- Methods of Application : The author summarizes the Friedel craft’s acylation of benzene and substituted benzene compounds using various catalytic systems .

- Results : Some of the methods described are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

-

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Scientific Field : Organic Chemistry .

- Application Summary : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .

- Methods of Application : The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation, and chlorination .

- Results : The synthesis resulted in good yield .

-

Synthesis of Sulfonated Poly(p-phenylene)-based Ionomers

- Scientific Field : Polymer Chemistry .

- Application Summary : Sulfonated poly(p-phenylene)-based ionomers with well-controlled ion exchange capacities (IECs) were synthesized for use as polymer electrolyte membranes .

- Methods of Application : The synthesis involved a three-step technique: (1) preceding sulfonation of the monomer with a protecting group, (2) nickel(0) catalysed coupling polymerisation, and (3) cleavage of the protecting group of the polymers .

- Results : The water uptake, proton conductivities, and water diffusion properties of the ionomers exhibited a strong IEC dependence .

-

Synthesis of Benzoxazoles

- Scientific Field : Organic Chemistry .

- Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

-

Friedel-Crafts Acylation of Benzene Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : The synthesis of several substituted poly(2,5-benzophenone)s and their copolymers .

- Methods of Application : The monomers were prepared by Friedel–Crafts catalyzed reaction of 2, 5-dichlorobenzoyl chloride and several aromatic compounds .

- Results : The resulting polymers have potential applications in various fields .

-

Synthesis of Polycyclic Aromatics Using Bismuth (III) Chloride

- Scientific Field : Organic Chemistry .

- Application Summary : This research reported the synthesis of several substituted poly(2,5-benzophenone)s and their copolymers .

- Methods of Application : The monomers were prepared by Friedel–Crafts catalyzed reaction of 2, 5-dichlorobenzoyl chloride and several aromatic compounds .

- Results : The resulting polymers have potential applications in various fields .

-

Friedel-Craft’s Acylation of Benzene Derivatives Using Various Catalysts

- Scientific Field : Advanced Chemistry Research .

- Application Summary : This review covers the Friedel-Craft’s acylation of benzene derivatives using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems .

- Methods of Application : The author summarizes the Friedel craft’s acylation of benzene and substituted benzene compounds using various catalytic systems .

- Results : Some of the methods described are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

-

Synthesis of Tetrazole Fused Benzoxazoles

- Scientific Field : Medicinal Chemistry .

- Application Summary : The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .

- Methods of Application : Their anticancer activity was analyzed against cancer cell lines such as MCF-7, KB .

- Results : The results showed promising anticancer activity .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJHJGCHQSPWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223098 | |

| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichlorobenzoyl)-2-methylpyridine | |

CAS RN |

1187169-73-8 | |

| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

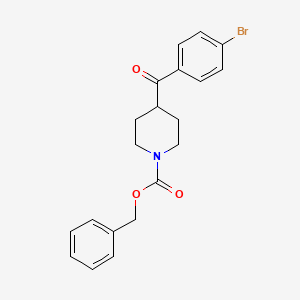

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)

![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)

![2,9-Diazaspiro[6.6]tridecane dihydrochloride](/img/structure/B1455083.png)

![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)